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Compound of Interest

Compound Name: 4,5-diiodo-1H-1,2,3-triazole

Cat. No.: B1451101

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its
stability, hydrogen bonding capabilities, and dipole moment, which make it an effective
bioisostere for various functional groups.[1][2] Within this important class of heterocycles, 4,5-
diiodo-1H-1,2,3-triazole emerges as a uniquely valuable synthetic intermediate. Its structure,
featuring two reactive iodine atoms on a stable aromatic core, provides a versatile platform for
constructing complex, multi-substituted molecules. The carbon-iodine bonds are particularly
amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for the
strategic and regioselective introduction of diverse substituents. This guide, intended for
researchers and drug development professionals, provides a comprehensive overview of the
synthesis, properties, reactivity, and applications of this pivotal building block.

Physicochemical and Structural Properties

4,5-diiodo-1H-1,2,3-triazole is a crystalline solid at room temperature. Its core properties are
summarized below. The presence of two heavy iodine atoms significantly increases its
molecular weight and density compared to the parent 1H-1,2,3-triazole.
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Property Value Source

IUPAC Name 4,5-diiodo-1H-1,2,3-triazole Internal

Molecular Formula C2HI2Ns [3]

Molecular Weight 319.86 g/mol Calculated

Appearance Crystalline solid Inferred from analogs[4][5]

) Exists in tautomeric forms (1H,
Tautomerism [6]
2H)

The molecule exists in different tautomeric forms, a common feature of N-unsubstituted
triazoles. The N-alkylation of the parent compound can result in the formation of two distinct
tautomers, which can be separated and characterized individually.[6]

Synthesis: A Viable and Efficient Protocol

An efficient and reliable synthetic route to 4,5-diiodo-1H-1,2,3-triazole has been developed,
providing good yields of the target compound.[6] The synthesis is analogous to the preparation
of the dibromo- version, which involves the direct halogenation of the parent 1,2,3-triazole.[7]

Experimental Protocol: Synthesis of 4,5-diiodo-1H-1,2,3-
triazole[6]

o Reaction Setup: To a solution of 1H-1,2,3-triazole (1.0 eq) in a suitable aqueous base (e.g.,
sodium hydroxide solution), add potassium iodide (KI) and iodine (I2). The reaction is
typically performed in water.

» Reagent Addition: lodine is added portion-wise to the stirring solution at room temperature.
The reaction progress can be monitored by observing the consumption of the iodine color.

» Reaction Execution: The mixture is stirred at room temperature or with gentle heating until
the reaction is complete, as indicated by analytical techniques such as Thin Layer
Chromatography (TLC).

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.calpaclab.com/4-5-diiodo-1h-1-2-3-triazole-95-purity-c2hi2n3-1-gram/aab-aa00i57w-1g
https://www.chemimpex.com/products/45044
https://www.tcichemicals.com/OP/en/p/D5205
https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt01731b
https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt01731b
https://www.benchchem.com/product/b1451101?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt01731b
https://www.chemicalbook.com/synthesis/4-5-dibromo-1h-1-2-3-triazole.htm
https://www.benchchem.com/product/b1451101?utm_src=pdf-body
https://www.benchchem.com/product/b1451101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Workup and Isolation: Upon completion, the reaction mixture is cooled. The resulting
precipitate is collected by vacuum filtration.

 Purification: The crude product is washed thoroughly with water to remove any inorganic
salts and unreacted starting materials. Further purification can be achieved by
recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure
4,5-diiodo-1H-1,2,3-triazole.

Causality Behind Experimental Choices:

e Aqueous Base: The use of a base like NaOH is crucial for deprotonating the triazole ring,
forming the triazolide anion. This anion is significantly more nucleophilic than the neutral
triazole, making it more susceptible to electrophilic attack by iodine.

 lodine and KI: lodine (I2) has low solubility in water. The addition of potassium iodide (KI)
leads to the formation of the triiodide ion (Is~), which is highly soluble and serves as the
active iodinating agent.

e Washing: Thorough washing with water is essential to remove water-soluble impurities,
ensuring a cleaner crude product before the final purification step.
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Fig. 1: Synthesis workflow for 4,5-diiodo-1H-1,2,3-triazole.

Spectroscopic Characterization

Unambiguous identification of 4,5-diiodo-1H-1,2,3-triazole requires a combination of
spectroscopic techniques. The structural features give rise to characteristic signals.[6]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: A broad singlet is expected in the downfield region (typically >10 ppm)
corresponding to the N-H proton. The exact chemical shift is solvent-dependent.

o 13C NMR: Two signals are expected for the triazole ring carbons (C4 and C5). Due to the
direct attachment of the heavy iodine atoms, these signals will appear at a characteristic
chemical shift, distinct from the parent triazole.

e Infrared (IR) Spectroscopy:

o A broad absorption band corresponding to N-H stretching is expected in the range of
3100-3300 cm™1.

o Vibrations corresponding to C=N and N=N stretching within the aromatic triazole ring
would appear in the 1400-1600 cm~1 region.[8]

o The C-I stretching vibrations would appear at lower frequencies, typically below 600 cm~1.
e Mass Spectrometry (MS):

o The molecular ion peak (M*) would be observed at m/z corresponding to the molecular
weight of the compound. The isotopic pattern will be characteristic due to the presence of
two iodine atoms.

o Common fragmentation patterns may include the loss of iodine atoms or the cleavage of
the triazole ring.

Reactivity and Applications in Drug Development
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The primary utility of 4,5-diiodo-1H-1,2,3-triazole lies in its capacity as a versatile scaffold for
building more complex molecules. The two iodine atoms serve as excellent leaving groups in a
variety of palladium- or copper-catalyzed cross-coupling reactions. This allows for the
sequential or simultaneous introduction of different functional groups at the 4- and 5-positions
of the triazole ring, making it a powerful tool for generating libraries of novel compounds for
drug discovery.[9][10]

Key Reactions:

e Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or alkyl
groups.

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key
transformation for creating extended 1t-systems or linking molecular fragments.[9]

e Heck Coupling: Reaction with alkenes to form substituted olefins.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino
functionalities.

This synthetic flexibility is paramount in drug development, where precise structural
modifications are required to optimize potency, selectivity, and pharmacokinetic properties. The
1,2,3-triazole core itself is often incorporated into drug candidates to improve metabolic stability
or to act as a rigid linker between different pharmacophores.[11] The ability to easily create 4,5-
disubstituted triazoles from the diiodo- intermediate allows for rapid exploration of the chemical
space around this privileged scaffold.[10]
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Fig. 2: Reactivity of 4,5-diiodo-1H-1,2,3-triazole in cross-coupling.

Safety and Handling

While specific toxicity data for 4,5-diiodo-1H-1,2,3-triazole is not widely available, it should be
handled with the standard precautions for halogenated organic compounds. The safety
protocols for the analogous 4,5-dibromo-1H-1,2,3-triazole provide a useful reference.[12][13]

o Personal Protective Equipment (PPE): Wear appropriate protective clothing, including
chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[12]

« Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.[12][14]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible materials.

e First Aid:

o Skin Contact: Immediately wash off with soap and plenty of water.[13]
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o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[13]

o Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

o Inhalation: Move the person into fresh air. In all cases of exposure, seek medical attention
if symptoms persist.

Conclusion

4,5-diiodo-1H-1,2,3-triazole is more than just a simple heterocycle; it is a strategic precursor
that unlocks vast synthetic possibilities. Its straightforward synthesis and, more importantly, the
predictable reactivity of its two iodine substituents make it an invaluable asset in the fields of
medicinal chemistry and materials science. For drug development professionals, this
compound provides a reliable and versatile entry point for the creation of novel 4,5-
disubstituted 1,2,3-triazoles, enabling the systematic exploration of structure-activity
relationships and the optimization of lead compounds. As the demand for novel therapeutics
continues to grow, the importance of such powerful and adaptable building blocks will
undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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